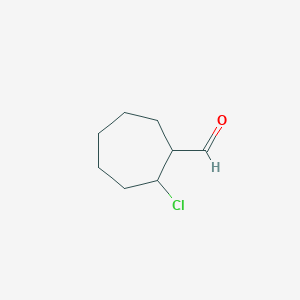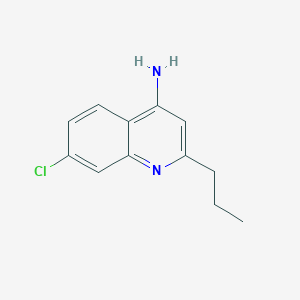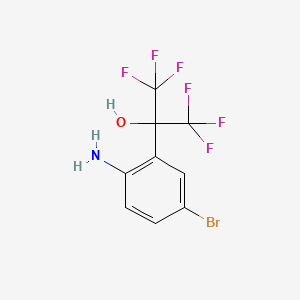
Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine is a compound that features a furan ring and a thiazole ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine typically involves the reaction of furan-2-ylmethanol with 4-methylthiazole-2-carbaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is usually heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and a thiol group.
(Furan-2-yl)(5-methylfuran-2-yl)methanol: Features two furan rings connected by a methylene bridge.
1-(5-Methyl-thiazol-2-yl)-ethylamine: Contains a thiazole ring and an ethylamine group.
Uniqueness
Furan-2-ylmethyl-(4-methyl-thiazol-2-ylmethyl)-amine is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. Its structural features allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H12N2OS/c1-8-7-14-10(12-8)6-11-5-9-3-2-4-13-9/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
DQQLFHZXNMBNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)









